isobornyl acrylate (IBOA) physical properties
isobornyl acrylate (IBOA) physical properties
An In-depth Technical Guide to the Physical Properties of Isobornyl Acrylate (IBOA)
Introduction
Isobornyl Acrylate (IBOA), a monofunctional monomer, holds a significant position in the landscape of polymer science and material formulation. Characterized by its unique bicyclic structure, IBOA serves as a critical building block and reactive diluent in a multitude of applications, ranging from high-performance coatings and adhesives to advanced photopolymer systems.[1][2][3][4][5] Its molecular architecture imparts a desirable combination of hardness, thermal stability, and low viscosity, making it an invaluable tool for researchers and formulation scientists aiming to achieve specific performance characteristics. This guide provides a comprehensive exploration of the core physical properties of IBOA, offering field-proven insights into their measurement and implications for material development.
Chemical Identity and Molecular Structure
The performance of IBOA is intrinsically linked to its distinct molecular structure. The presence of a bulky, rigid isobornyl group appended to a reactive acrylate moiety governs its physical behavior and the properties of the resulting polymers.
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Chemical Name: [(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate[6]
The structure consists of two primary components:
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The Isobornyl Group: A rigid, bicyclic aliphatic moiety that restricts the segmental mobility of the polymer backbone it is incorporated into. This structural hindrance is the primary reason for the high glass transition temperature (Tg) and inherent hardness of poly(IBOA) and its copolymers.[12][13][14]
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The Acrylate Group: A highly reactive functional group that enables polymerization, typically initiated by free radicals generated from UV light or electron beam (EB) radiation.[1][14] Its monofunctionality minimizes excessive cross-linking, providing a balance of hardness and flexibility.[12]
Caption: Chemical Structure of Isobornyl Acrylate (IBOA).
Core Physical Properties
The quantitative physical properties of IBOA are essential for modeling its behavior in formulations and predicting the characteristics of the final cured material. The following table summarizes these key parameters as reported in authoritative literature.
| Property | Value | Conditions | Source(s) |
| Molecular Weight | 208.30 g/mol | [8][11][15] | |
| Appearance | Clear, colorless to pale yellow liquid | Ambient | [1][2][6] |
| Density | 0.98 - 1.00 g/cm³ | 20°C | [1] |
| 0.986 g/mL | 25°C | [6][12] | |
| Boiling Point | 119-121 °C | 15 mmHg | [6] |
| 104-106 °C | 4.5 mmHg | [16] | |
| ~244-280 °C | 760 mmHg | [8][10][12] | |
| Melting Point | -60 °C to < -35 °C | [8][16][17][18] | |
| Refractive Index (n_D) | 1.476 | 20°C | [6][8] |
| Viscosity | 9 cP | 25°C | [6][19][20] |
| Solubility | Soluble in alcohols, ethers, esters, acetone, toluene | Ambient | [1][2] |
| Insoluble in water | Ambient | [12] | |
| Flash Point | 97 - 108 °C | Closed Cup | [3][6][8][12][16] |
| Vapor Pressure | 0.03 mmHg (4 Pa) | 25°C | [12] |
| Polymer Tg | 88 - 96 °C | (Homopolymer) | [8][13][21] |
Scientific Discussion of Key Properties and Implications
Understanding the "why" behind the numbers is crucial for effective formulation. The physical properties of IBOA are not just data points; they are indicators of its functional role in a system.
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High Glass Transition Temperature (Tg): The homopolymer of IBOA exhibits a Tg of approximately 94-96°C, which is significantly higher than that of linear acrylates like n-butyl acrylate (Tg ≈ -54°C).[8][13][21] This is a direct consequence of the bulky isobornyl group, which severely restricts the rotational freedom of the polymer backbone. In practical terms, a high Tg translates to enhanced hardness, scratch resistance, and thermal stability in cured films, making IBOA an excellent choice for protective coatings on metal and plastics.[4][12][13]
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Low Viscosity: With a viscosity of around 9 cP at 25°C, IBOA is considerably less viscous than many oligomers used in radiation-curable formulations.[6][19] This property makes it a highly effective reactive diluent. Its primary function in this role is to reduce the overall viscosity of a system (e.g., an ink or coating) to a workable level for application, such as spraying or jetting.[1][4][5] Unlike a traditional solvent, IBOA is not inert; it copolymerizes into the polymer network during curing, contributing to the final properties and ensuring a low-VOC (Volatile Organic Compound) formulation.[4]
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Reactivity and Curing: As an acrylate, IBOA displays rapid polymerization kinetics under UV or EB irradiation, leading to efficient and fast production processes.[1] Its monofunctional nature ensures the formation of linear polymer chains, which avoids the high cross-link density that can lead to brittleness. This results in materials that balance hardness with good flexibility and impact resistance.[12][14] Furthermore, its low shrinkage during curing helps minimize internal stress and improves adhesion to various substrates.[1]
Standardized Experimental Protocols
To ensure data integrity and reproducibility, the measurement of IBOA's physical properties must follow standardized, self-validating protocols.
Protocol 1: Measurement of Dynamic Viscosity
This protocol details the use of a rotational viscometer, a standard instrument for characterizing the flow behavior of liquids.
Causality and Principle: The viscosity of a fluid is its resistance to flow. A rotational viscometer measures this resistance by determining the torque required to rotate a spindle submerged in the sample at a constant speed. For a Newtonian fluid like IBOA, viscosity is dependent on temperature but not shear rate. Therefore, precise temperature control is the most critical variable for obtaining accurate and repeatable results.
Methodology:
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Temperature Equilibration: Set the circulating water bath connected to the viscometer's sample cup to the target temperature (e.g., 25.0 ± 0.1 °C). Allow the instrument to stabilize.
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Sample Preparation: Place a sufficient volume of IBOA (as specified by the instrument manufacturer) into the sample cup. Ensure no air bubbles are present.
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Spindle Selection: Choose an appropriate spindle (e.g., a low-viscosity spindle like the UL Adapter) that will yield a torque reading between 10% and 90% of the instrument's range for the expected viscosity.
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Measurement: Immerse the selected spindle into the IBOA sample to the marked level. Begin rotation at a defined speed (e.g., 60 RPM).
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Data Acquisition: Allow the reading to stabilize for at least 60 seconds before recording the viscosity value in centipoise (cP).
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Validation: Perform the measurement in triplicate to ensure reproducibility. The values should agree within ±2% of the average.
Caption: Workflow for Rotational Viscosity Measurement.
Protocol 2: Measurement of Refractive Index
This protocol describes the use of an Abbe refractometer, a classic and reliable tool for measuring a liquid's refractive index.
Causality and Principle: The refractive index is a fundamental dimensionless property that describes how fast light travels through a material. It is defined as the ratio of the speed of light in a vacuum to its speed in the substance. An Abbe refractometer measures the critical angle of refraction between the sample and a prism of known high refractive index. For accuracy and standardization, this measurement is highly dependent on both the wavelength of light and the temperature.[6][8]
Methodology:
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Instrument Calibration: Turn on the refractometer and the monochromatic light source (typically a sodium lamp, 589 nm). Circulate water from a constant-temperature bath set to the target temperature (e.g., 20.0 ± 0.1 °C) through the prisms.
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Calibration Check: Place a drop of a standard liquid with a known refractive index (e.g., distilled water) onto the measuring prism. Close the prisms and use the adjustment knob to bring the shadowline into focus on the crosshairs. The reading should match the known value for the standard at that temperature. Adjust if necessary.
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Sample Application: Clean the prisms thoroughly with ethanol and a soft lens tissue. Apply 2-3 drops of IBOA onto the surface of the measuring prism.
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Measurement: Close the prisms firmly. Look through the eyepiece and turn the coarse adjustment knob until the shadowline appears in the field of view.
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Reading: Use the fine adjustment knob to sharpen the shadowline and position it exactly on the center of the crosshairs. If color fringing (dispersion) is observed, adjust the compensator dial to achieve a sharp, black-and-white boundary.
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Data Recording: Read the refractive index value from the internal scale. Perform the measurement in triplicate, cleaning the prisms between each replicate.
Caption: Workflow for Refractive Index Measurement.
Safety and Handling Considerations
As a reactive chemical, IBOA requires proper handling to ensure laboratory safety.
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Hazards: IBOA is known to cause skin irritation and may cause an allergic skin reaction (sensitization).[22][23][24] It can also cause serious eye irritation and respiratory irritation.[22][23]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, chemical splash goggles, and a lab coat.[24][25] Work should be conducted in a well-ventilated area or under a chemical fume hood.[24]
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Storage: IBOA should be stored in a cool, dark place, away from heat and direct sunlight, to prevent spontaneous polymerization.[3] Commercial grades are stabilized with an inhibitor, such as monomethyl ether hydroquinone (MEHQ), to ensure shelf stability.[8]
Conclusion
Isobornyl acrylate is a high-performance monomer whose value is defined by a unique set of physical properties. Its low viscosity makes it an excellent reactive diluent, while its rigid bicyclic structure imparts high Tg, hardness, and durability to the polymers it forms. For researchers and drug development professionals working with polymeric materials, a thorough understanding of these properties—and the protocols to verify them—is essential for designing and optimizing materials that meet the demanding performance criteria of modern applications.
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